molecular formula C14H15Cl2FO3 B6277641 ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate CAS No. 2763758-90-1

ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate

Cat. No.: B6277641
CAS No.: 2763758-90-1
M. Wt: 321.2
InChI Key:
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Description

Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group substituted with chlorine and fluorine atoms, attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate typically involves the esterification of 3,5-dichloro-4-fluorobenzoic acid with ethyl 2-methylbutanoate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-4-fluorobenzoic acid or 3,5-dichloro-4-fluorobenzophenone.

    Reduction: Formation of ethyl 2-(3,5-dichloro-4-fluorobenzyl)-2-methylbutanol.

    Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms in the benzoyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate can be compared with other similar compounds such as:

    Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylpropanoate: Similar structure but with a different alkyl chain length.

    Mthis compound: Similar structure but with a different ester group.

    Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-ethylbutanoate: Similar structure but with a different substitution pattern on the alkyl chain.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

2763758-90-1

Molecular Formula

C14H15Cl2FO3

Molecular Weight

321.2

Purity

95

Origin of Product

United States

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